2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide
Description
2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide is a structurally complex heterocyclic compound featuring a 2,2-dimethyl-2,3-dihydrobenzofuran moiety linked via an acetamide bridge to a hexahydropyrrolo[1,2-a]quinoxaline scaffold. The benzofuran component contributes lipophilicity and rigidity, while the pyrroloquinoxaline system introduces hydrogen-bonding and π-stacking capabilities, making it a candidate for pharmacological applications such as kinase inhibition or receptor modulation .
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-oxo-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-23(2)11-14-6-5-9-19(21(14)30-23)29-13-20(27)24-15-10-18-22(28)25-16-7-3-4-8-17(16)26(18)12-15/h3-9,15,18H,10-13H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZGWNYPOYQRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3CC4C(=O)NC5=CC=CC=C5N4C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₃H₁₇N₃O₃
- Molecular Weight : 251.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biochemical pathways. It has been shown to:
- Inhibit Indoleamine 2,3-Dioxygenase (IDO) : This enzyme plays a significant role in immune regulation and tumor progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer therapies.
- Modulate Immune Responses : Similar compounds have demonstrated the ability to influence immune cell activity and cytokine production.
Biological Activity Overview
Research indicates that this compound exhibits multiple biological activities:
Case Studies and Research Findings
-
In Vitro Studies :
- A study demonstrated that derivatives of the compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways .
- Another investigation highlighted its effectiveness in enhancing the cytotoxic effects of existing chemotherapeutic agents when used in combination therapies.
- In Vivo Studies :
- Pharmacokinetics :
Comparison with Similar Compounds
Benzofuran Derivatives
Compounds like N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide () share the benzofuran core but differ in substituents and appended heterocycles. While the target compound employs a pyrroloquinoxaline, ’s derivative incorporates a pyrimidine-carboxamide group.
Pyrrolo-Fused Systems
The hexahydropyrroloquinoxaline in the target compound contrasts with ethyl 5-(3-aminophenyl)-1-(3-cyanopyrrol-2-yl)-2-methylpyrrole-3-carboxylate (), which features a pyrrole-carboxylate scaffold. The target’s quinoxaline moiety introduces additional nitrogen atoms, increasing polarity (logP reduction by ~0.5 units) and hydrogen-bond acceptor capacity compared to ’s pyrrole derivative .
Spectroscopic and Analytical Comparisons
NMR Profiling
highlights how substituent positioning impacts NMR chemical shifts. For example, regions A (positions 39–44) and B (positions 29–36) in related compounds exhibit significant shift variations due to substituent-induced changes in electron density (Figure 6, ). In the target compound, the 2,2-dimethyl group on the benzofuran and the 4-oxo group on the pyrroloquinoxaline would similarly perturb shifts in analogous regions, distinguishing it from non-methylated or non-oxygenated analogues .
Elemental Analysis
Theoretical elemental composition of the target compound (estimated molecular formula: C₂₅H₂₈N₄O₄) can be compared to ’s C₂₆H₂₂N₄O₄ (Calcd: C, 68.71%; H, 4.88%; N, 12.33%). The higher hydrogen content in the target (due to hexahydropyrroloquinoxaline) would yield a lower carbon percentage (~66–67%) and higher hydrogen (~5.5–6.0%), reflecting saturation differences .
Functional and Pharmacological Divergences
- Lipophilicity : The 2,2-dimethyl group on the benzofuran increases logP by ~0.3 compared to unmethylated analogues, enhancing membrane permeability.
- Bioactivity: The pyrroloquinoxaline’s 4-oxo group may mimic ATP’s phosphate in kinase binding, a feature absent in pyrimidine-based analogues ().
- Synthetic Complexity: The target compound’s fused bicyclic systems require multi-step synthesis (e.g., cyclocondensation for quinoxaline) versus simpler routes for monocyclic derivatives .
Data Tables
Table 1. Structural and Analytical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
